3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hexyl and methyl groups, and a methoxybenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the condensation of 4-methyl-7-hydroxycoumarin with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- (3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
Uniqueness
3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial and antioxidant properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C24H26O5 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3-hexyl-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C24H26O5/c1-4-5-6-7-8-21-16(2)20-14-13-19(15-22(20)29-24(21)26)28-23(25)17-9-11-18(27-3)12-10-17/h9-15H,4-8H2,1-3H3 |
InChI Key |
TUDAXVRQWLPFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC1=O)C |
Origin of Product |
United States |
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